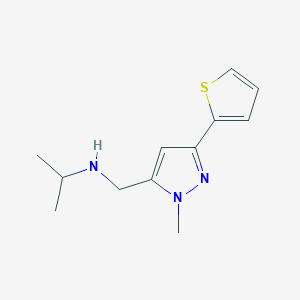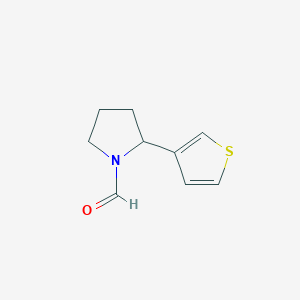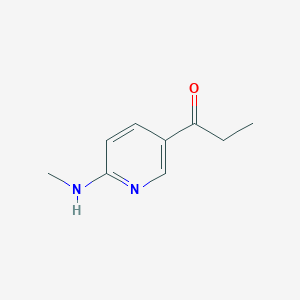![molecular formula C18H27N3O B15057004 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B15057004.png)
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylpyrrolidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a series of reactions involving cyclopropyl halides and appropriate nucleophiles.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidine derivatives: Known for their biological activity and used in similar research contexts.
Benzylpyrrolidine analogs: Share structural similarities and are studied for their pharmacological properties.
Uniqueness
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C18H27N3O |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)13-17-8-5-11-20(17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14?,17-/m0/s1 |
Clé InChI |
QCEPSFNEGREPPM-JRZJBTRGSA-N |
SMILES isomérique |
CC(C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C3CC3)N |
SMILES canonique |
CC(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15056933.png)
![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)

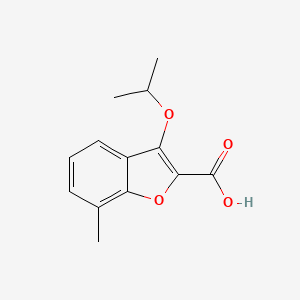
![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)



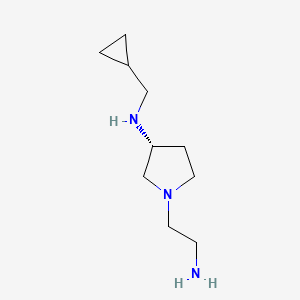
![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
